7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one
Description
Properties
Molecular Formula |
C10H5ClN2O2 |
|---|---|
Molecular Weight |
220.61 g/mol |
IUPAC Name |
7-chloro-1H-[1,2]oxazolo[4,3-c]quinolin-3-one |
InChI |
InChI=1S/C10H5ClN2O2/c11-5-1-2-6-8(3-5)12-4-7-9(6)13-15-10(7)14/h1-4,13H |
InChI Key |
TZYARMUOZCABSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=CN=C2C=C1Cl)C(=O)ON3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloroisoxazolo[4,3-c]quinolin-3(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloroquinoline-3-carbaldehyde with hydroxylamine to form the corresponding oxime, followed by cyclization using an acid catalyst . The reaction conditions often require controlled temperatures and the use of solvents like ethanol or acetic acid.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the laboratory methods to ensure higher yields and purity. This could include the use of continuous flow reactors and more efficient catalysts to streamline the process.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural analogs and their properties:
Substituent Effects on Physicochemical Properties
- Chlorine vs. Methyl/Amino Groups: The electron-withdrawing Cl substituent in this compound decreases electron density at the quinolinone core, enhancing stability toward oxidation but reducing nucleophilic attack compared to amino-substituted analogs (e.g., 7-Amino-pyrazoloquinolinone) . Methyl groups (e.g., in 4,6-Dimethylisoxazolo[3,4-b]pyridin-3(1H)-one) increase steric hindrance, limiting accessibility to reactive sites .
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